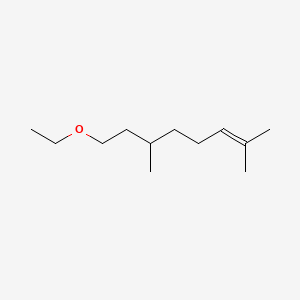
8-Ethoxy-2,6-dimethyloct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-2,6-dimethyloct-2-ene is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chromatographic Applications
One of the primary applications of 8-Ethoxy-2,6-dimethyloct-2-ene is in the field of chromatography, specifically High-Performance Liquid Chromatography (HPLC).
Separation Techniques
The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Flavoring and Fragrance Industry
This compound is also used in the flavoring and fragrance industry due to its pleasant olfactory properties. It serves as a component in various formulations aimed at enhancing flavor profiles or creating specific scent notes.
Flavor Emulsification
A notable application is in the emulsification of flavors for alcoholic beverages. The compound contributes to the stability and sensory characteristics of these products, making them more appealing to consumers .
Case Study 1: Chromatographic Analysis
In a study focused on the chromatographic behavior of geranyl-derived compounds, this compound was analyzed using the aforementioned HPLC methods. The results demonstrated effective separation and identification of related compounds, showcasing its utility in analytical chemistry .
Case Study 2: Fragrance Composition
A patent filed for an aqueous liquid fragrance composition highlighted the use of this compound as a key ingredient. The formulation aimed to enhance the sensory experience while ensuring stability in various conditions .
Eigenschaften
CAS-Nummer |
69929-16-4 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
8-ethoxy-2,6-dimethyloct-2-ene |
InChI |
InChI=1S/C12H24O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 |
InChI-Schlüssel |
AUAWLMMUJFEVCX-UHFFFAOYSA-N |
SMILES |
CCOCCC(C)CCC=C(C)C |
Kanonische SMILES |
CCOCCC(C)CCC=C(C)C |
Key on ui other cas no. |
69929-16-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















